molecular formula C4H3N3O3S B1346126 Forminitrazole CAS No. 500-08-3

Forminitrazole

Cat. No. B1346126
CAS RN: 500-08-3
M. Wt: 173.15 g/mol
InChI Key: ODLJCVGAFRZOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Forminitrazole is a compound that was studied as an antiprotozoal and antitrichomonal agent . The current use of this compound is not widely available . Its systematic name is N-(5-Nitro-1,3-thiazol-2-yl)formamide .


Molecular Structure Analysis

Forminitrazole has a molecular formula of C4H3N3O3S and a molecular weight of 173.15 . The ChemSpider ID for Forminitrazole is 189899 . The structure of Forminitrazole includes 14 bonds in total, with 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), 1 nitro group (aromatic), and 1 Thiazole .

Scientific Research Applications

1. Viability and Metabolic Activity Assessment

Forminitrazole, through its derivative formazan, is instrumental in assessing cell viability and general metabolism. This is particularly valuable in experimental pathology, where the ability to reduce tetrazolium salts, a precursor to formazan, is a marker of living cells. Dallner's (1960) work in "Nature" highlighted this application in ascites tumor cells, demonstrating the formation of formazan during cell degeneration (Dallner, 1960). Additionally, Stockert et al. (2018) discussed the use of tetrazolium salts and formazan in cell biology, emphasizing their role in viability assays and fluorescence imaging (Stockert et al., 2018).

2. Environmental and Waste Treatment Studies

Forminitrazole derivatives are also relevant in environmental research. Rosal et al. (2010) conducted a study on urban wastewater, where they identified various pollutants including N-formyl derivatives. Their work highlights the importance of such compounds in environmental monitoring and waste treatment processes (Rosal et al., 2010).

3. Exploration in Pharmacology and Drug Design

In pharmacology, forminitrazole and its derivatives offer insights into drug design and development. Tay et al. (2019) reviewed the anticancer potentials of formononetin, discussing how it influences various signaling pathways in cancer treatment (Tay et al., 2019). Similarly, Ali et al. (2022) explored the phase transformation of triclabendazole under different pressures and temperatures, demonstrating the relevance of forminitrazole derivatives in understanding drug stability and behavior (Ali et al., 2022).

4. Cell Growth and Chemosensitivity Assays

The role of forminitrazole-related compounds in assessing cell growth and chemosensitivity is another significant application. Twentyman & Luscombe (1987) examined the use of a tetrazolium-based colorimetric assay for these purposes, highlighting the method's potential in various cellular studies (Twentyman & Luscombe, 1987).

Safety And Hazards

According to the Safety Data Sheet, Forminitrazole should not be released into the environment . In case of exposure, it’s recommended to wash the affected area with copious amounts of water and seek medical attention .

properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3S/c8-2-6-4-5-1-3(11-4)7(9)10/h1-2H,(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLJCVGAFRZOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)NC=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198169
Record name Forminitrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Forminitrazole

CAS RN

500-08-3
Record name Forminitrazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Forminitrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Forminitrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMINITRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTW8DB3OVN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Forminitrazole
Reactant of Route 2
Reactant of Route 2
Forminitrazole
Reactant of Route 3
Reactant of Route 3
Forminitrazole
Reactant of Route 4
Reactant of Route 4
Forminitrazole
Reactant of Route 5
Forminitrazole
Reactant of Route 6
Reactant of Route 6
Forminitrazole

Citations

For This Compound
14
Citations
RD Catterall, CS Nicol - British Medical Journal, 1957 - ncbi.nlm.nih.gov
It is generally agreed that the treatment of trichomonal infections is unsatisfactory. The claims made for various therapeutic agents are frequently conflicting, and this may be due to …
Number of citations: 21 www.ncbi.nlm.nih.gov
A Taudou, F Delmas, P Timon-David, R Ecalle… - European journal of …, 1987 - Elsevier
Introduction Enfin, nous avons synthetise deux amides de l’acide chromone carboxylique-2 avec la chloro-4 nitro-2 aniline 7, Nous avions mis en evidence anterieurement, une activite …
Number of citations: 3 www.sciencedirect.com
A Meneses-Marcel, Y Marrero-Ponce… - Bioorganic & medicinal …, 2005 - Elsevier
A computational (virtual) screening test to identify potential trichomonacidals has been developed. Molecular structures of trichomonacidal and non-trichomonacidal drugs were …
Number of citations: 86 www.sciencedirect.com
J Perez-Villanueva, L Yepez-Mulia… - European Journal of …, 2021 - Elsevier
A ligand-based virtual screening study to search for giardicidal compounds on a 6551 ChEMBL drugs database was carried out using molecular similarity. Three fingerprints …
Number of citations: 4 www.sciencedirect.com
R Gozalbes, J Gálvez, A Moreno… - Journal of pharmacy …, 1999 - Wiley Online Library
Molecular connectivity has been applied to the search for new compounds with antimalarial activity. Linear discriminant analysis and connectivity functions were used to select several …
Number of citations: 35 onlinelibrary.wiley.com
Y Marrero-Ponce, A Meneses-Marcel… - … Organic Chemistry X, 2006 - academia.edu
Trichomonas vaginalis (Tv) is the causative agent of the most common, nonviral, sexually transmitted disease in women and men world-wide. Since 1959 metronidazole (MTZ) has …
Number of citations: 1 www.academia.edu
OM Rivera‐Borroto, Y Marrero‐Ponce… - QSAR & …, 2009 - Wiley Online Library
Few years ago, the World Health Organization estimated the number of adults with trichomoniasis at 170 million worldwide, more than the combined numbers for gonorrhea, syphilis, …
Number of citations: 23 onlinelibrary.wiley.com
Y Marrero-Ponce, Y Machado-Tugores… - Current Drug …, 2005 - ingentaconnect.com
Computational approaches are developed to design or rationally select, from structural databases, new lead trichomonacidal compounds. First, a data set of 111 compounds was split (…
Number of citations: 56 www.ingentaconnect.com
DW BROCKLESBY - Advances in Pharmacology and …, 1973 - books.google.com
The three groups of infections, anaplasmosis, babesiasis, and theileriasis, differ widely in their characteristics. Even within groups of diseases caused by the same genera in the same …
Number of citations: 0 books.google.com
RP Verham - 1984 - search.proquest.com
Tritrichomonas foetus, an anaerobic protozoan parasite, is incapable of de novo purine and pyrimidine biosynthesis. Incorporation of uracil into UMP, UDP and UTP is observed due to …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.